molecular formula C10H20N2O3 B1404224 Tert-butyl 3-(aminooxy)piperidine-1-carboxylate CAS No. 143540-11-8

Tert-butyl 3-(aminooxy)piperidine-1-carboxylate

Cat. No. B1404224
M. Wt: 216.28 g/mol
InChI Key: FDOROMIAGFXGLL-UHFFFAOYSA-N
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Patent
US07608627B2

Procedure details

Deprotection of tert-butyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]piperidine-1-carboxylate with methylhydrazine following the procedure described for the preparation of Reference Example 9 gave tert-butyl 3-(aminooxy)piperidine-1-carboxylate (1.0 g, 73%) as an off-white, waxy solid: 1H NMR (500 MHz, CDCl3) δ 1.34-1.39 (1H, m), 1.47 (9H, s), 1.69-1.76 (3H, m), 3.12-3.26 (1.5H, m), 3.45-3.60 (3H, m), 3.77-3.83 (0.5H, m), 3.37-5.47 (2H, m).
Name
tert-butyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[O:12][CH:13]1[CH2:18][CH2:17][CH2:16][N:15]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:14]1.CNN>>[NH2:3][O:12][CH:13]1[CH2:18][CH2:17][CH2:16][N:15]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:14]1

Inputs

Step One
Name
tert-butyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)OC1CN(CCC1)C(=O)OC(C)(C)C
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NOC1CN(CCC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.